

# Molecular weight and formula of 3-Chloro-5-nitroisoquinoline

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## Compound of Interest

Compound Name: 3-Chloro-5-nitroisoquinoline

Cat. No.: B079450

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## An In-depth Technical Guide to 3-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **3-Chloro-5-nitroisoquinoline**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

### Core Compound Properties

**3-Chloro-5-nitroisoquinoline** is a substituted isoquinoline derivative. The presence of both a chloro and a nitro group on the isoquinoline scaffold significantly influences its chemical reactivity and potential biological activity.

### Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic properties of **3-Chloro-5-nitroisoquinoline**. Due to the limited availability of experimental spectra in public databases, the spectroscopic data provided are estimations based on the analysis of structurally related compounds.

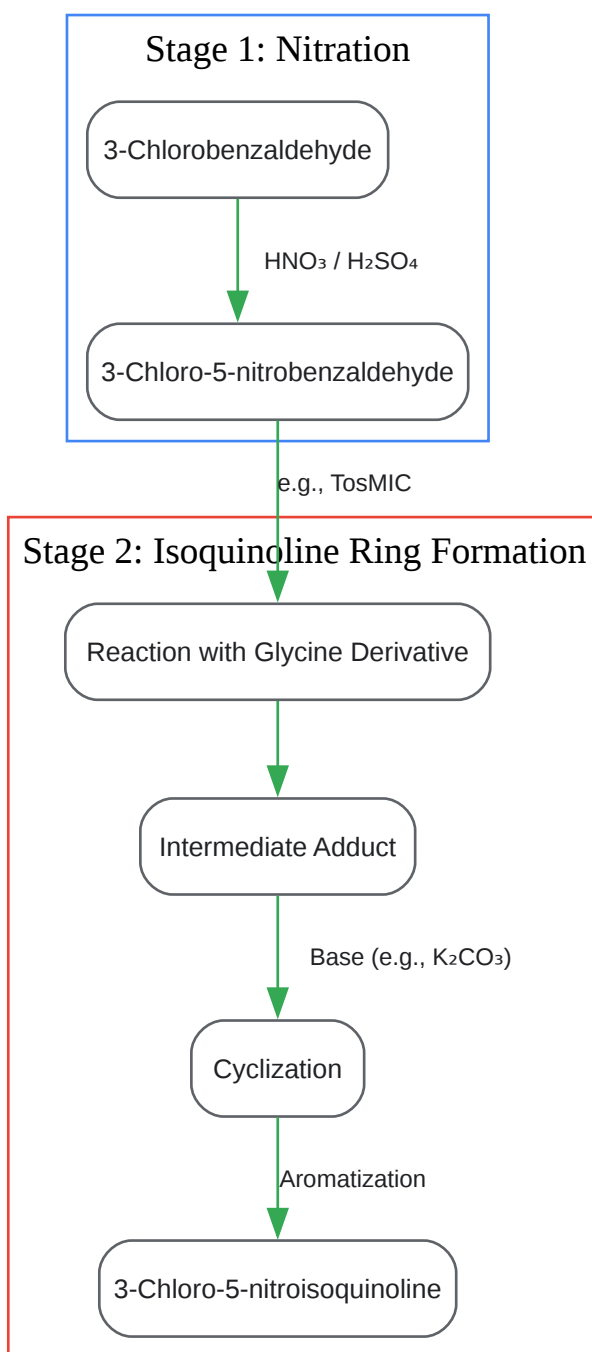
Property	Value
Chemical Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	208.6 g/mol
CAS Number	10296-47-6
Appearance	Pale yellow to yellow solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Predicted <sup>1</sup> H NMR	δ (ppm) in CDCl <sub>3</sub> : ~9.1 (s, 1H, H-1), ~8.6 (d, 1H, H-4), ~8.4 (d, 1H, H-6), ~8.2 (d, 1H, H-8), ~7.8 (t, 1H, H-7)
Predicted <sup>13</sup> C NMR	δ (ppm) in CDCl <sub>3</sub> : ~152 (C-3), ~150 (C-5), ~148 (C-N), ~135 (C-8a), ~130 (C-4a), ~128 (C-6), ~125 (C-8), ~122 (C-7), ~120 (C-4)
Predicted IR	ν (cm <sup>-1</sup> ): ~3100-3000 (Ar C-H), ~1600, ~1480 (Ar C=C), ~1530, ~1350 (N-O, nitro), ~850 (C-Cl)
Mass Spectrometry	m/z: 208 [M <sup>+</sup> ], 209 [M+1] <sup>+</sup>

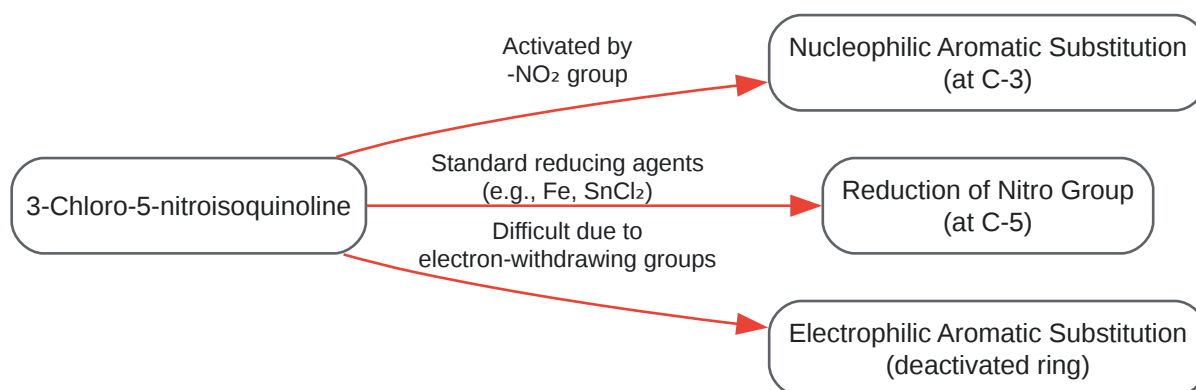
## Synthesis of 3-Chloro-5-nitroisoquinoline

While a detailed, peer-reviewed synthesis protocol for **3-Chloro-5-nitroisoquinoline** is not readily available in the literature, a plausible synthetic route can be proposed based on established methodologies for the formation of the isoquinoline ring system. One potential method involves the reaction of a substituted benzaldehyde with a source of ammonia and a cyclizing agent.

## Proposed Synthetic Workflow

A potential synthesis of **3-Chloro-5-nitroisoquinoline** can be envisioned starting from 3-chloro-5-nitrobenzaldehyde. This starting material can be prepared via the nitration of 3-chlorobenzaldehyde. The subsequent cyclization to form the isoquinoline ring could be achieved through a multi-step sequence.





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